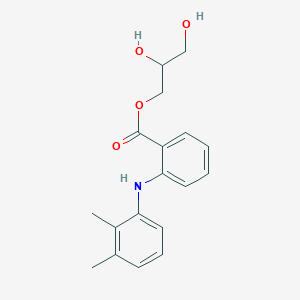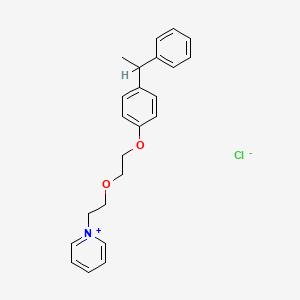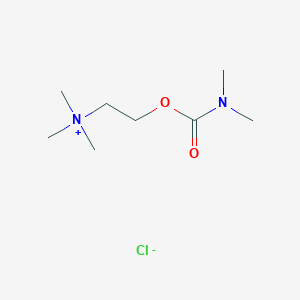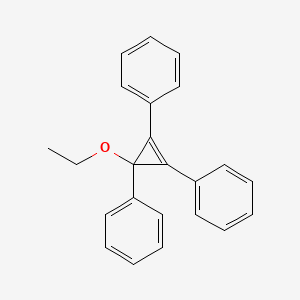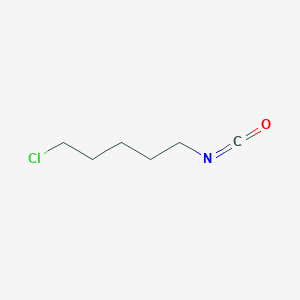
1-Chloro-5-isocyanatopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-5-isocyanatopentane is an organic compound with the molecular formula C6H10ClNO. It is characterized by the presence of both a chloro group and an isocyanate group attached to a pentane chain.
準備方法
1-Chloro-5-isocyanatopentane can be synthesized through several routes. One common method involves the reaction of 5-chloropentanol with phosgene to produce 5-chloropentyl chloroformate, which is then treated with ammonia to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rates and selectivity .
化学反応の分析
1-Chloro-5-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols or amines, to form urethanes or ureas.
Polymerization: The isocyanate group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions employed.
科学的研究の応用
1-Chloro-5-isocyanatopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and elastomers.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of protein functions and interactions.
作用機序
The mechanism of action of 1-chloro-5-isocyanatopentane primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urethane or urea linkages . The chloro group can also undergo nucleophilic substitution, further expanding the compound’s reactivity profile .
類似化合物との比較
1-Chloro-5-isocyanatopentane can be compared with other similar compounds such as:
1-Chloro-5-iodopentane: This compound contains an iodine atom instead of an isocyanate group, making it less reactive towards nucleophiles but useful in halogen exchange reactions.
1-Chloro-5-methoxypentan-3-one: This compound has a methoxy group and a ketone functionality, offering different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
1-chloro-5-isocyanatopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-2-1-3-5-8-6-9/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXPKHUSVOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600299 |
Source


|
| Record name | 1-Chloro-5-isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-92-1 |
Source


|
| Record name | 1-Chloro-5-isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
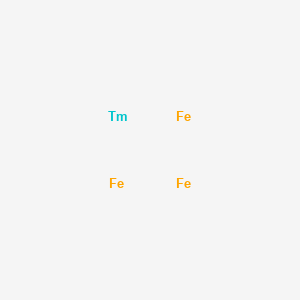
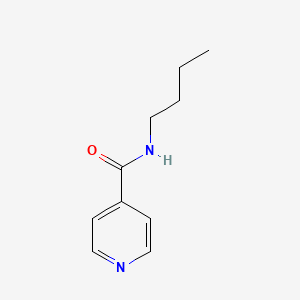
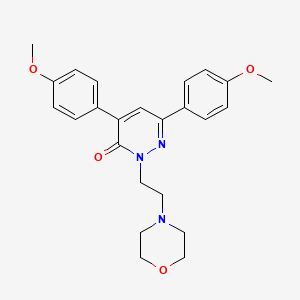
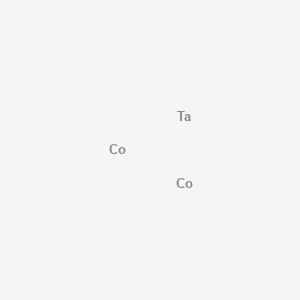

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
